[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
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Overview
Description
[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol is a complex organic compound that features a benzodioxole ring, an oxazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol can be achieved through a multi-step process:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with methylene chloride in the presence of a base.
Chlorination: The benzodioxole ring is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chlorine atom at the 6-position.
Oxazole Ring Formation: The oxazole ring can be formed by reacting an appropriate precursor with an amine and an acid catalyst.
Coupling Reaction: The chlorinated benzodioxole and the oxazole precursor are coupled together using a palladium-catalyzed cross-coupling reaction.
Methanol Group Introduction: Finally, the methanol group is introduced through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the oxazole ring.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated compounds, reduced oxazole derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.
Medicine
Therapeutic Agents: Potential use as an active pharmaceutical ingredient in the treatment of various diseases.
Diagnostic Tools: May be used in diagnostic assays or imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]amine: Similar structure with an amine group instead of methanol.
Uniqueness
The unique combination of the benzodioxole ring, oxazole ring, and methanol group in [3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12ClNO6 |
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Molecular Weight |
313.69 g/mol |
IUPAC Name |
[3-(6-chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C13H12ClNO6/c1-17-10-8(7-3-6(4-16)21-15-7)9(14)11(18-2)13-12(10)19-5-20-13/h3,16H,4-5H2,1-2H3 |
InChI Key |
ZJKFDTGQRCAQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)C3=NOC(=C3)CO |
Origin of Product |
United States |
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